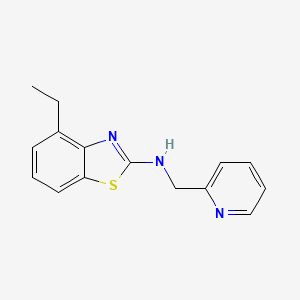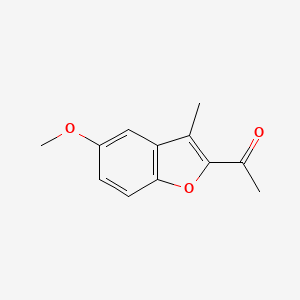
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
説明
“1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 13349-91-2 . It has a molecular weight of 241.08 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H . Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Chemical Synthesis and Reactions :
- A method for the preparation of 1,4-diazepane derivatives through diazotization of 2,2,2-trifluoroethylamine hydrochloride has been reported by Shu‐Wen Duan & W. Xiao (2016). This method is noted for its utility in the synthesis of trifluoromethyl diazomethane, a reagent for cyclopropanation and dipolar cycloaddition.
- Research by G. Ahumada et al. (2016) highlights the synthesis of new diazepine derivatives, including those with trifluoromethyl groups. These compounds were characterized using various spectroscopic techniques and X-ray diffraction analysis.
- The study by Zhishi Ye et al. (2018) describes an amphoteric diamination strategy for producing saturated 1,4-diazo heterocycles, including those with trifluoromethyl groups. This method features mild reaction conditions and high functional group tolerance.
Pharmaceutical Interest and Drug Development :
- A publication by J. Balsells et al. (2008) discusses the synthesis of substituted hexahydro-1,4-diazepin-2-ones, which are of interest as dipeptidyl peptidase inhibitors for diabetes treatment. The introduction of substituents like the trifluoroethyl group at certain positions in these compounds has been explored.
Methodologies in Organic Synthesis :
- L. Banfi et al. (2007) have developed a short, two-step approach for the synthesis of diazepane systems. This involves a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, which is applicable to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives.
Application in Radiopharmaceuticals :
- The work of T. Duelfer et al. (1991) demonstrates the use of 1-(2,2,2-trifluoroethyl)-1,4-diazepane derivatives in the synthesis and radiolabelling of benzodiazepine structures, particularly for medical imaging applications.
Structural Studies and Characterizations :
- The research conducted by A. I. Moskalenko & V. Boev (2014) involved the synthesis of N-substituted diazepines with a fused pyrrole ring, using 1-(2,2,2-trifluoroethyl)-1,4-diazepane dihydrochloride as an intermediate. This showcases the compound's role in the development of complex heterocyclic structures.
Synthetic Routes to Saturated Fused Aza Heterocycles :
- A study by Anju Nalikezhathu et al. (2023) reports the syntheses of 1,4-diazacycles, including diazepanes, by diol-diamine coupling. This process used a ruthenium(II) catalyst and tolerated different amines and alcohols, relevant to medicinal platforms.
Diverse Applications in Organic Synthesis :
- The work by R. Banks (1998) explores the applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo in organic synthesis, demonstrating the versatility of diazepane structures in various synthetic applications.
Safety and Hazards
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6-12-4-1-2-11-3-5-12;;/h11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAAALBCAORXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


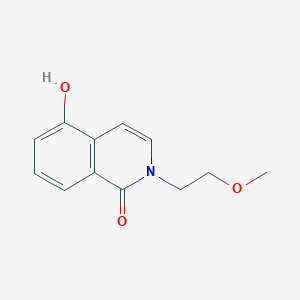
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
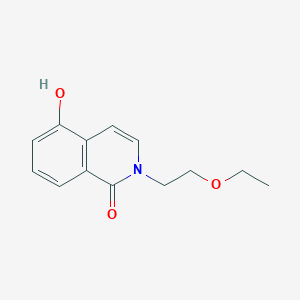
![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)
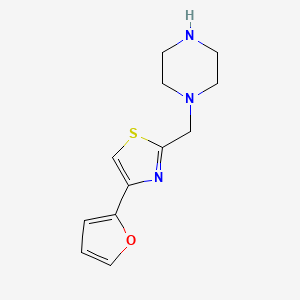
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)


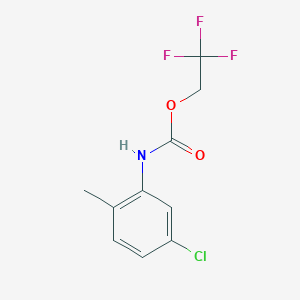
![1-tert-butyl-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438880.png)
![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)
